molecular formula C9H11BrO2 B8658265 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL

4-BROMO-3-(PROPAN-2-YLOXY)PHENOL

Cat. No.: B8658265
M. Wt: 231.09 g/mol
InChI Key: QNAJTQPJMSCCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-3-(PROPAN-2-YLOXY)PHENOL is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and an isopropoxy group at the third position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL typically involves the bromination of 3-isopropoxyphenol. One common method includes the use of bromine in the presence of a solvent like carbon disulfide or glacial acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, solvent concentration, and bromine feed rate.

Chemical Reactions Analysis

Types of Reactions: 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 3-isopropoxyphenol.

Scientific Research Applications

4-BROMO-3-(PROPAN-2-YLOXY)PHENOL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL involves its interaction with various molecular targets. The bromine atom and phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    4-Bromophenol: Similar structure but lacks the isopropoxy group.

    3-Isopropoxyphenol: Similar structure but lacks the bromine atom.

    4-Bromo-2-isopropoxyphenol: Similar structure with different substitution pattern.

Uniqueness: 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL is unique due to the specific positioning of the bromine and isopropoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

4-bromo-3-propan-2-yloxyphenol

InChI

InChI=1S/C9H11BrO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,1-2H3

InChI Key

QNAJTQPJMSCCBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-benzene-1,3-diol (1.50 g, 7.94 mmol) in acetone (10 mL) were added potassium carbonate (1.1 g, 7.94 mmol) and 2-iodopropane (1.58 mL, 15.87 mmol). The reaction mixture was heated at gentle reflux for 12 h. The solvent was removed to give a white paste. It was then taken in diethyl ether (50 mL). The white solids were filtered off and the filtrate was concentrated. Purification of the residue by Biotage flash chromatography eluting with 10% ethyl acetate in hexanes gave 4-bromo-3-isopropoxy-phenol (0.77 g, 42%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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